molecular formula C11H21NO3 B13589078 trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate

trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate

Cat. No.: B13589078
M. Wt: 215.29 g/mol
InChI Key: SWYKJBCLLWWIHE-DTWKUNHWSA-N
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Description

Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate (CAS: 1354957-79-1) is a high-value chemical building block extensively used in medicinal chemistry and organic synthesis. This versatile compound, appearing as a white to off-white powder with a typical assay of ≥99% , serves as a crucial intermediate for designing and synthesizing novel pharmaceutical agents. Its primary application lies in drug discovery and development, where researchers leverage its chemical reactivity and structural features to modify the molecular properties of drug candidates targeting various diseases, including cancer, inflammation, and infectious conditions . In drug design, this carbamate plays a pivotal role in optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Its incorporation into molecular structures can significantly influence solubility, metabolic stability, and target interactions, leading to enhanced efficacy and reduced side effects . Chemists utilize this intermediate in structure-activity relationship (SAR) studies to fine-tune the biological activities and selectivity of new drug molecules. Furthermore, it finds application in preclinical research to assess the safety, metabolism, and potency of potential drug candidates, providing critical insights into biochemical pathways, receptor binding affinities, and toxicological profiles . Beyond human therapeutics, this compound also serves as a precursor in pesticide development, contributing to the synthesis of crop protection agents and insecticides with selective activity . Supplied as a stable solid with a shelf life of up to 2 years when stored in a cool, dry area , this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1

InChI Key

SWYKJBCLLWWIHE-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Protection of the amine group of (2-hydroxycyclopentyl)methylamine or related precursors with a tert-butyl carbamate (Boc) group.
  • Use of tert-butyl chloroformate or Boc anhydride as the carbamoylating agent.
  • Reaction in the presence of a base to neutralize the acid byproduct.
  • Control of stereochemistry to obtain the trans isomer.

Typical Synthetic Route

One common preparation route is as follows:

  • Starting Material: (2-hydroxycyclopentyl)methylamine or a suitable cyclopentyl derivative bearing an amino group.
  • Protection Step: React the amine with tert-butyl chloroformate (Boc-Cl) in an organic solvent such as dichloromethane or ethyl acetate.
  • Base Addition: Use a tertiary amine base like triethylamine or N-methylmorpholine to scavenge the hydrochloric acid generated.
  • Reaction Conditions: Conduct the reaction under anhydrous conditions at low temperature (0 to 25 °C) to prevent side reactions and hydrolysis.
  • Purification: The product is purified by extraction, washing, and recrystallization or chromatography to achieve high purity.

Detailed Example from Literature

A closely related carbamate derivative, tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, has been synthesized by reacting tert-butyl carbamate with (1R,2R)-2-hydroxycyclopentyl chloride in the presence of triethylamine in dichloromethane at room temperature. This method ensures retention of stereochemistry and good yields.

Alternative Method: Mixed Anhydride Approach

Another approach involves the formation of a mixed acid anhydride intermediate from the corresponding amino acid derivative, followed by condensation with benzylamine derivatives under cold anhydrous conditions. For example:

  • N-BOC-D-Serine is converted to a mixed acid anhydride using isobutyl chlorocarbonate and N-methylmorpholine.
  • The mixed anhydride reacts with benzylamine in anhydrous ethyl acetate at -20 to 40 °C, preferably -10 to 5 °C.
  • Reaction time is typically 3–5 hours.
  • This method yields the corresponding Boc-protected carbamate with high enantiomeric purity and yields up to 93%.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, Ethyl acetate Anhydrous solvents preferred
Base Triethylamine, N-methylmorpholine Neutralizes HCl, drives reaction forward
Temperature 0 to 25 °C (room temperature) Lower temperatures reduce side reactions
Reaction Time 2 to 5 hours Monitored by TLC or HPLC
Molar Ratios (amine:Boc-Cl) 1:1.1 to 1:1.5 Slight excess of Boc-Cl to ensure complete reaction
Purification Extraction, washing with dilute acid/base, recrystallization Ensures high purity (>95%)

Analytical Data and Characterization

The product is typically characterized by:

Example 1H NMR data for a related Boc-protected hydroxycyclopentyl carbamate:

Chemical Shift (ppm) Multiplicity Assignment
1.38 s (9H) tert-butyl methyl protons
3.5–4.5 m CH and CH2 adjacent to N and OH
7.2–7.3 m Aromatic protons (if benzyl present)

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Boc Protection with Boc-Cl (2-hydroxycyclopentyl)methylamine tert-butyl chloroformate, triethylamine 0–25 °C, anhydrous solvent 85–93 Simple, widely used, good stereochemical retention
Mixed Anhydride Condensation N-BOC-D-Serine + benzylamine Isobutyl chlorocarbonate, N-methylmorpholine -20 to 40 °C, ethyl acetate ~90 Suitable for chiral intermediates
Nucleophilic Substitution (1R,2R)-2-hydroxycyclopentyl chloride tert-butyl carbamate, triethylamine Room temperature, dichloromethane 80–90 Used for enantiomerically pure products

This detailed review of preparation methods for this compound integrates diverse synthetic strategies, reaction optimizations, and analytical characterizations from authoritative sources. The compound’s synthesis is well-established, with reliable methods supporting its use in pharmaceutical intermediate synthesis and further chemical derivatization.

Chemical Reactions Analysis

Types of Reactions

Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions may produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound’s core structure consists of a cyclopentane ring with a hydroxyl group at the 2-position and a Boc-protected carbamate on the methyl substituent. Comparisons with analogs focus on:

  • Ring size (cyclopentyl vs. cyclohexyl).
  • Substituent type (hydroxyl, methoxy, amino, bromo).
  • Stereochemistry (trans vs. cis configurations).
Table 1: Structural Comparison of Analogs
Compound Name CAS Number Ring Size Substituents Functional Groups
trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate N/A Cyclopentyl 2-OH, Boc-protected carbamate Hydroxyl, Carbamate
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate 239074-29-4 Cyclohexyl trans-4-(hydroxymethyl) Hydroxyl, Carbamate
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate 155975-19-2 Cyclohexyl (1R,2R)-2-OH Hydroxyl, Carbamate
trans-tert-Butyl (2-((2-Bromobenzyl)oxy)cyclohexyl)carbamate 2007916-69-8 Cyclohexyl 2-(2-bromobenzyloxy) Ether, Bromo, Carbamate
tert-Butyl (2-amino-6-methoxyphenyl)carbamate 954238-84-7 Phenyl 2-amino, 6-methoxy Amino, Methoxy, Carbamate

Physicochemical Properties

Key Parameters

Critical properties include molecular weight, hydrophilicity (LogP), hydrogen-bonding capacity (H-bond donors/acceptors), and topological polar surface area (TPSA). These influence solubility, permeability, and bioavailability.

Table 2: Physicochemical Comparison
Compound Name Molecular Weight LogP (XLOGP3) H-Bond Donors H-Bond Acceptors TPSA (Ų) Bioavailability Score
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate 229.32 1.79 2 3 58.6 0.55
trans-tert-Butyl (2-((2-Bromobenzyl)oxy)cyclohexyl)carbamate 384.31 ~3.5 (est.) 1 3 46.5 0.17 (est.)
tert-Butyl (2-amino-6-methoxyphenyl)carbamate 238.28 1.2 2 4 75.6 0.55

Insights :

  • Bulky substituents like bromobenzyloxy () raise LogP, favoring lipophilicity but limiting bioavailability.
  • Amino groups () contribute to higher TPSA and hydrogen-bonding capacity, critical for target interactions.

Common Strategies

  • Boc Protection : Boc groups are introduced using reagents like di-tert-butyl dicarbonate under basic conditions .
  • Stereochemical Control : Trans configurations are achieved via selective crystallization or chiral catalysts (e.g., in ).
  • Coupling Reactions: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is used for carbamate formation .

Biological Activity

Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a carbamate functional group linked to a cyclopentane derivative. Its molecular formula is C11H21NO3C_{11}H_{21}NO_3, and it has a molecular weight of 215.29 g/mol. The compound's structure is pivotal in determining its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor for specific enzymes, potentially including those involved in metabolic pathways related to inflammation and pain response .
  • Modulation of Receptor Activity : Preliminary studies suggest that this compound may interact with various receptors, influencing cellular signaling pathways that are critical in disease processes such as cancer and neurodegeneration .
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which could play a role in mitigating oxidative stress-related damage in cells .

Biological Activity Data Table

Biological Activity Effect Observed Reference
Enzyme InhibitionReduced activity in vitro
Receptor ModulationAltered signaling pathways
Antioxidant ActivityDecreased oxidative stress

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Inflammation : In an experimental model, the compound demonstrated significant inhibition of inflammatory markers in macrophages treated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : A study assessing the neuroprotective properties showed that this compound improved cell viability in neuronal cultures exposed to neurotoxic agents like amyloid-beta. This indicates its potential utility in neurodegenerative diseases .
  • Cancer Research : Preliminary findings indicate that the compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of trans-tert-butyl ((2-hydroxycyclopentyl)methyl)carbamate to ensure high stereochemical purity?

  • Methodological Answer : The synthesis should prioritize enantioselective or diastereoselective strategies, such as chiral auxiliary-assisted reactions or catalytic asymmetric hydrogenation. For example, iodolactamization has been used as a key step in related carbamate syntheses to control stereochemistry . Protecting group strategies (e.g., tert-butyl carbamate) are critical to avoid side reactions during functionalization of the hydroxycyclopentyl moiety . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize epimerization, as evidenced by studies on tert-butyl carbamate derivatives .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm stereochemistry and functional groups, comparing chemical shifts to literature data for similar carbamates (e.g., tert-butyl (trans-2-hydroxycyclohexyl)carbamate, δ ~1.4 ppm for tert-butyl group) . High-resolution mass spectrometry (HRMS) or elemental analysis verifies molecular formula. Purity (>95%) should be assessed via reverse-phase HPLC with UV detection at 210–220 nm, as demonstrated for structurally analogous compounds .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as tert-butyl carbamates degrade via cleavage of the Boc group under acidic conditions . Stability studies on related compounds suggest a shelf life of >12 months when stored properly .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxycyclopentyl group influence reactivity in downstream applications, such as peptide coupling or organocatalysis?

  • Methodological Answer : The trans configuration of the hydroxy group can enhance hydrogen-bonding interactions in transition states, as shown in enantioselective syntheses of CCR2 antagonists using tert-butyl carbamate intermediates . Computational modeling (DFT) can predict steric and electronic effects of stereoisomers on reaction pathways. For example, trans-cyclohexyl carbamates exhibit higher diastereoselectivity in alkylation reactions compared to cis isomers .

Q. What strategies resolve contradictions in reported synthetic yields for trans-tert-butyl carbamate derivatives?

  • Methodological Answer : Discrepancies often arise from variations in workup protocols (e.g., aqueous vs. non-aqueous extraction) or purification methods (column chromatography vs. recrystallization). A meta-analysis of tert-butyl (3-hydroxycyclohexyl)carbamate syntheses revealed that silica gel chromatography with ethyl acetate/hexane gradients improves yield reproducibility (>80%) compared to flash chromatography . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Q. How can researchers leverage tert-butyl ((2-hydroxycyclopentyl)methyl)carbamate as a building block for complex heterocycles or bioactive molecules?

  • Methodological Answer : The hydroxycyclopentyl moiety serves as a rigid scaffold for constructing fused bicyclic systems. For example, tert-butyl carbamates have been used in Mitsunobu reactions to generate ether-linked macrocycles or in Ugi reactions to form peptidomimetics . The Boc group can be selectively deprotected with TFA/CH2_2Cl2_2 (1:4 v/v) to free the amine for subsequent coupling .

Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under stressed conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS/MS identifies major degradation pathways, such as oxidation of the cyclopentyl ring or carbamate hydrolysis. Mass fragmentation patterns (e.g., m/z 154 for tert-butyl cation) confirm degradation mechanisms observed in related carbamates . X-ray crystallography can resolve ambiguous stereochemistry in degradation byproducts .

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